molecular formula C32H37N5O10 B2733023 MC-Val-Ala-PAB-PNP CAS No. 1639939-40-4

MC-Val-Ala-PAB-PNP

Cat. No.: B2733023
CAS No.: 1639939-40-4
M. Wt: 651.673
InChI Key: QXMLUPPUFBNKRY-LGGPFLRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Ala-PAB-PNP (CAS: 1639939-40-4) is a cleavable linker widely used in antibody-drug conjugates (ADCs) for targeted drug delivery. Its molecular formula is C₃₂H₃₇N₅O₁₀, with a molecular weight of 651.66 g/mol . Structurally, it integrates:

  • MC (Maleimidocaproyl): A thiol-reactive group enabling covalent conjugation to antibodies via cysteine residues .
  • Val-Ala dipeptide: A protease-sensitive sequence that allows enzymatic cleavage in target cells, ensuring selective drug release .
  • PAB (para-aminobenzyloxycarbonyl): A self-immolative spacer that facilitates efficient payload release post-cleavage .
  • PNP (p-nitrophenyl): A leaving group that enhances the stability of the carbonate bond during synthesis .

This linker is critical in oncology ADCs, where it connects cytotoxic drugs (e.g., MMAE) to monoclonal antibodies, enabling tumor-specific delivery while minimizing systemic toxicity . Preclinical studies highlight its biodegradability, high solubility (>50 mg/mL in DMSO), and compatibility with enzymatic cleavage mechanisms in lysosomal environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-Val-Ala-PAB-PNP is synthesized through a series of chemical reactions involving the coupling of various amino acids and protective groups. The synthesis typically starts with the preparation of the peptide backbone, followed by the attachment of the para-aminobenzyloxycarbonyl (PAB) group and the para-nitrophenyl (PNP) group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and protective atmospheres to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Step 1: Preparation of Fmoc-Val-Ala-OH (Intermediate 2b)

  • Reaction : Fmoc-Val-Ala-OH is synthesized via standard Fmoc-SPPS. The Val-Ala dipeptide is assembled on a solid support, followed by cleavage and purification .

  • Yield : Reported yields for similar intermediates (e.g., Val-Cit analogs) range from 64–77% .

Step 2: Coupling with 4-Aminobenzyl Alcohol

  • Reaction : Fmoc-Val-Ala-OH is coupled with 4-aminobenzyl alcohol using standard peptide coupling reagents (e.g., HATU). This forms Fmoc-Val-Ala-PAB-OH .

  • Yield : High yields (<84%) are typical for this step .

Step 3: Activation as Para-Nitrophenyl Carbonate (PNP)

  • Reaction : The hydroxyl group in Fmoc-Val-Ala-PAB-OH is activated as a p-nitrophenyl carbonate (PNP) intermediate (e.g., Fmoc-Val-Ala-PAB-PNP) .

  • Role : The PNP group facilitates conjugation with payloads or antibodies via nucleophilic substitution .

Step 4: Fmoc Deprotection

  • Reaction : The Fmoc protecting group is removed using triethylamine in DMF, yielding Val-Ala-PAB-PNP .

  • Purity : This step ensures the free amine is available for subsequent reactions .

Step 5: Coupling with Maleimidocaproyl (Mc) Group

  • Reaction : The Val-Ala-PAB-PNP is coupled with activated maleimidocaproyl (Mc-OSu) to introduce the maleimide functionality .

  • Yield : High yields (up to 95%) are achieved under optimized conditions .

Comparison with Val-Cit Linkers

Property Val-Ala Linker Val-Cit Linker
Hydrophilicity Improved, reduces aggregation .Hydrophobic, prone to aggregation .
Plasma Stability Resists Ces1C/NE cleavage .Susceptible to Ces1C/NE cleavage .
DAR Higher achievable ratios (up to 8) .Limited to DAR 3–4 due to hydrophobicity .
In Vivo Efficacy Enhanced tumor targeting and reduced toxicity .Lower efficacy due to premature payload release .

Scientific Research Applications

Key Applications

  • Antibody-Drug Conjugates (ADCs)
    • MC-Val-Ala-PAB-PNP is primarily applied in the synthesis of ADCs, which combine monoclonal antibodies with potent cytotoxic drugs through chemical linkers. The linker plays a crucial role in enhancing the stability and efficacy of the resulting ADCs.
    • The mechanism of action involves the selective cleavage of the linker by cathepsin B, an enzyme often overexpressed in cancer cells, leading to the release of the cytotoxic payload specifically within tumor tissues .
  • Research on Payload Efficacy
    • Studies have demonstrated that ADCs using this compound exhibit improved therapeutic indices compared to traditional linkers. For instance, research indicates that ADCs with this linker can achieve higher drug-to-antibody ratios (DAR) while minimizing premature drug release .
    • In vivo studies have shown that ADCs formulated with this compound can effectively induce tumor regression in xenograft models, highlighting their potential as targeted cancer therapies .

Comparative Data Table

FeatureThis compoundTraditional Linkers (e.g., Val-Cit)
StabilityEnhanced stability in circulationProne to premature cleavage
Drug-to-Antibody Ratio (DAR)Higher DAR achievableLimited DAR due to hydrophobicity
Cleavage MechanismCathepsin B-mediatedVarious proteases
Therapeutic IndexImproved efficacy and reduced toxicityModerate efficacy

Case Studies

  • Trastuzumab-MMAE Conjugate
    • A study synthesized an ADC using trastuzumab linked to monomethyl auristatin E (MMAE) via this compound. The resulting conjugate demonstrated over 95% purity and significant anti-tumor activity against HER2-overexpressing cancer cells in vitro and in vivo .
  • Comparative Efficacy Study
    • Research comparing this compound-based ADCs with traditional Val-Cit linkers showed that the former exhibited superior performance in terms of tumor regression and reduced systemic toxicity. The study highlighted the advantages of using this specific linker for enhancing therapeutic outcomes .

Mechanism of Action

MC-Val-Ala-PAB-PNP exerts its effects through a cleavable linker mechanism. Upon internalization by target cells, the linker is cleaved by specific enzymes, such as cathepsin B, releasing the active drug payload. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include the lysosomal degradation pathway and the subsequent activation of the cytotoxic drug within the target cells .

Comparison with Similar Compounds

Below is a comparative analysis of MC-Val-Ala-PAB-PNP with structurally or functionally related ADC linkers:

Structural and Functional Comparison

Compound CAS Molecular Formula Cleavage Mechanism Amino Acid Sequence Key Features
This compound 1639939-40-4 C₃₂H₃₇N₅O₁₀ Protease-mediated (e.g., cathepsin B) Val-Ala High solubility, biodegradability, and efficient drug release in lysosomes .
Mc-Val-Cit-PABC-PNP 159857-81-5 C₃₅H₄₃N₇O₁₁ Cathepsin B Val-Cit Gold-standard linker in FDA-approved ADC Adcetris®; superior plasma stability .
Mal-Val-Cit-PAB-PNP 1096584-62-1 C₃₂H₃₇N₇O₁₁ Enzymatic Val-Cit Maleimide-thiol conjugation; used in bioconjugation and imaging .
MC-Ala-Ala-Asn-PAB-PNP 1638970-45-2 C₃₄H₃₉N₇O₁₂ Tumor-specific proteases Ala-Ala-Asn Targets enzymes overexpressed in tumors; enhances specificity .

Key Differentiators

(i) Cleavage Specificity

  • This compound : Cleaved by lysosomal proteases (e.g., cathepsin B), offering moderate specificity compared to Val-Cit linkers .
  • Mc-Val-Cit-PABC-PNP : Exhibits higher cleavage efficiency in tumor microenvironments due to citrulline’s sensitivity to cathepsin B, reducing off-target toxicity .
  • Mal-Val-Cit-PAB-PNP : Maleimide group enables rapid conjugation but may suffer from plasma instability due to thiol exchange .

Research Findings and Data

Preclinical Efficacy

  • This compound demonstrated 90% tumor growth inhibition in murine models of B-cell lymphoma when conjugated to MMAE, outperforming non-cleavable linkers by 2-fold .
  • Mc-Val-Cit-PABC-PNP showed a plasma half-life of 12 days in humans, ensuring sustained drug delivery .

Biological Activity

MC-Val-Ala-PAB-PNP is a cathepsin-cleavable linker that plays a significant role in the development of antibody-drug conjugates (ADCs). This compound is characterized by its ability to release cytotoxic payloads selectively in tumor environments, leveraging the enzymatic activity of cathepsins, which are proteolytic enzymes overexpressed in many cancers. This article explores the biological activity of this compound, focusing on its synthesis, stability, and efficacy in various therapeutic contexts.

Chemical Structure and Properties

This compound consists of:

  • Valine (Val) and Alanine (Ala) residues forming a dipeptide backbone.
  • A p-aminobenzyl (PAB) spacer that facilitates payload attachment.
  • A PNP (p-nitrophenyl) group that enhances the linker’s stability and release characteristics.

The structure allows for efficient conjugation to antibodies or other biomolecules via a terminal maleimide group, which reacts with thiol groups on proteins.

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of the Val-Ala dipeptide followed by the attachment of the PAB spacer and PNP group. Recent methodologies have optimized this process to yield high purity and efficiency:

  • The synthesis process can achieve yields up to 95% for intermediate compounds, ensuring a robust supply for research and therapeutic applications .

1. In Vivo Stability

Research indicates that this compound exhibits significant stability in biological systems. Studies have shown that linkers like MC-Val-Cit-PABOH display half-lives of approximately 6.0 days in mice and 9.6 days in monkeys, suggesting that similar stability can be expected for this compound due to its structural similarities . This stability is crucial for maintaining therapeutic efficacy before reaching target tissues.

2. Anticancer Activity

The biological activity of this compound has been assessed in various preclinical models:

  • Antibody-drug conjugates utilizing this linker have demonstrated enhanced anticancer effects compared to those using alternative linkers like Val-Lys or Val-Arg. For instance, ADCs containing this compound showed improved tumor regression rates in xenograft models .
  • The linker’s ability to facilitate selective drug release upon cleavage by cathepsins allows for localized cytotoxicity, minimizing off-target effects often associated with conventional chemotherapeutics.

3. Case Studies

Several studies highlight the efficacy of this compound in ADC formulations:

  • In one study involving human epidermoid carcinoma models, ADCs with the Val-Ala linker exhibited superior performance in drug release and tumor targeting compared to non-cleavable linkers .
  • Another investigation reported that ADCs incorporating this linker achieved maximum tolerated doses (MTDs) significantly higher than those using other linkers, indicating a favorable safety profile alongside enhanced therapeutic activity .

Comparative Analysis of Linkers

The following table summarizes key characteristics of various linkers used in ADCs:

Linker TypeStability (Half-Life)Anticancer EfficacyCleavage Mechanism
This compound~6.0 daysHighCathepsin cleavage
MC-Val-Cit~6.0 daysModerateCathepsin cleavage
Val-LysVariableLowNon-selective cleavage
Val-ArgVariableLowNon-selective cleavage

Q & A

Q. Basic: What is the structural composition of MC-Val-Ala-PAB-PNP, and how does each component contribute to its function in ADC synthesis?

Answer:
this compound comprises four key segments:

  • MC : A modified carboxymethyl group that enhances water solubility and facilitates conjugation to antibodies .
  • Val (Valine) and Ala (Alanine) : Amino acids forming a dipeptide spacer, providing protease-sensitive cleavage sites (e.g., for cathepsin B in lysosomes) .
  • PAB (p-Aminobenzyloxycarbonyl) : A self-immolative linker that releases the payload after enzymatic cleavage .
  • PNP (p-Nitrophenyl carbonate) : A reactive group enabling covalent attachment to cytotoxic payloads (e.g., via amine or hydroxyl groups) .

Methodological Insight : Structural validation requires techniques like NMR (for dipeptide confirmation) and mass spectrometry (to verify molecular weight and conjugation efficiency) .

Q. Basic: What analytical techniques are recommended for characterizing this compound’s purity and stability during ADC synthesis?

Answer:

  • HPLC : To assess purity (>95% recommended for ADC applications) and monitor degradation products under stress conditions (e.g., pH 5.0–7.4 buffers) .
  • Mass Spectrometry (MS) : To confirm molecular integrity and detect hydrolysis byproducts (e.g., premature PNP release) .
  • UV-Vis Spectroscopy : To quantify PNP release kinetics at 400 nm post-cleavage .

Stability Testing : Store lyophilized linker at -20°C in anhydrous DMSO to prevent hydrolysis. Pre-conjugation stability should be tested at 4°C and 25°C for 72 hours .

Q. Advanced: How can researchers optimize the cleavage efficiency of this compound in varying physiological environments?

Answer:

  • pH Optimization : Test cleavage rates in buffers mimicking lysosomal (pH 4.5–5.5) and plasma (pH 7.4) environments using recombinant cathepsin B .
  • Enzyme Specificity : Compare cleavage efficiency across cell lines with differential protease expression (e.g., HEK293 vs. cancer cells overexpressing cathepsin B) .
  • Linker Modifications : Introduce stabilizing groups (e.g., polyethylene glycol) to reduce off-target cleavage while maintaining lysosomal sensitivity .

Data Interpretation : Use kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme-linker interactions and adjust dipeptide sequences (Val-Ala vs. Val-Cit) for improved specificity .

Q. Advanced: How should researchers resolve discrepancies in reported linker stability data across experimental models?

Answer:

  • Controlled Variables : Standardize incubation conditions (temperature, serum concentration) and analytical methods (e.g., HPLC column type) to minimize variability .
  • Model Selection : Validate findings in physiologically relevant systems (e.g., 3D tumor spheroids instead of monolayer cultures) to account for extracellular matrix effects .
  • Cross-Validation : Compare stability data using orthogonal assays (e.g., fluorescence-based payload release vs. LC-MS quantification) .

Q. Basic: What are the standard protocols for conjugating this compound to antibodies?

Answer:

Antibody Reduction : Use tris(2-carboxyethyl)phosphine (TCEP) to reduce interchain disulfides (4–8 hinge regions per antibody) .

Linker Activation : Dissolve this compound in anhydrous DMSO (50 mg/mL) to prevent hydrolysis .

Conjugation : React reduced antibodies with linker at a 10:1 molar ratio (payload:antibody) in pH 8.0 buffer (2–4 hours, 25°C) .

Purification : Remove excess linker via tangential flow filtration or size-exclusion chromatography .

Q. Advanced: What strategies can improve the water solubility of this compound without compromising its cleavage properties?

Answer:

  • PEGylation : Attach short PEG chains (e.g., PEG4) to the MC group to enhance solubility while maintaining enzymatic cleavage efficiency .
  • Salt Formation : Use counterions like trifluoroacetate to improve aqueous solubility during conjugation .
  • Co-Solvent Systems : Optimize DMSO-water ratios (e.g., 10–20% DMSO) to balance solubility and stability .

Q. Advanced: How to design controlled experiments evaluating this compound’s impact on ADC pharmacokinetics?

Answer:

  • Isotope Labeling : Use deuterated linkers to track in vivo stability via mass spectrometry .
  • Comparative Studies : Test ADCs with non-cleavable linkers (e.g., mc-MMAF) to isolate this compound’s contribution to plasma half-life .
  • Tissue Distribution : Employ fluorescence or radiolabeling (e.g., 89Zr) to quantify linker-payload release in tumors vs. healthy tissues .

Q. Basic: What are the critical storage conditions for maintaining this compound’s reactivity?

Answer:

  • Temperature : Store lyophilized powder at -20°C; reconstituted DMSO solutions are stable for ≤1 month at -80°C .
  • Desiccation : Use argon/vacuum sealing to prevent moisture-induced hydrolysis .
  • Avoid Freeze-Thaw Cycles : Aliquot solutions to minimize degradation .

Q. Advanced: How to validate the specificity of this compound’s cleavage mechanism in complex biological matrices?

Answer:

  • Enzyme Inhibition : Treat samples with cathepsin B inhibitors (e.g., E-64) to confirm cleavage dependency .
  • Knockout Models : Use CRISPR-edited cell lines lacking specific proteases to assess off-target cleavage .
  • Proteomic Profiling : Perform mass spectrometry-based peptidomics to identify non-target cleavage sites .

Q. Basic: What are the primary applications of this compound in current ADC research?

Answer:

  • Targeted Drug Delivery : Enables controlled release of cytotoxins (e.g., monomethyl auristatin E) in tumors .
  • Molecular Imaging : Conjugate to fluorescent dyes or radionuclides for real-time tracking of drug delivery .
  • Prodrug Activation : Used in stimuli-responsive systems where payload release is triggered by tumor-specific enzymes .

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38)/t21-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMLUPPUFBNKRY-LGGPFLRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.